2,6-Dichloro-4-nitrophenol
Overview
Description
2,6-Dichloro-4-nitrophenol is an organic compound with the molecular formula C6H3Cl2NO3. It appears as a light orange to yellow crystalline solid and is known for its applications in organic synthesis and as an intermediate in the production of various chemicals . This compound is slightly soluble in water but more readily dissolves in organic solvents such as ethanol and chloroform .
Scientific Research Applications
2,6-Dichloro-4-nitrophenol has diverse applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloro-4-nitrophenol (2,6-DCNP) is a bacterium known as Cupriavidus . This bacterium has the unique ability to degrade 2,6-DCNP . The specific genes involved in this process are the hnp gene cluster .
Mode of Action
2,6-DCNP interacts with its target, the Cupriavidus bacterium, through a process involving the hnp gene cluster . The hnpA and hnpB gene products, which are part of this cluster, are crucial for the degradation of 2,6-DCNP . These gene products form a FAD-dependent two-component monooxygenase, HnpAB, which converts 2,6-DCNP to 6-chlorohydroxyquinol .
Biochemical Pathways
The biochemical pathway involved in the degradation of 2,6-DCNP by Cupriavidus involves the conversion of 2,6-DCNP to 6-chlorohydroxyquinol by the enzyme HnpAB . This process is part of the 1,2,4-benzenetriol pathway , which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .
Pharmacokinetics
The pharmacokinetics of 2,6-DCNP involve a rapid distribution phase . The specific growth rate of the Cupriavidus bacterium during the degradation of 2,6-DCNP is 0.124 h −1, with a half saturation constant of 0.038 mM and an inhibition constant of 0.42 mM .
Result of Action
The result of the action of 2,6-DCNP on the Cupriavidus bacterium is the degradation of 2,6-DCNP, an emerging chlorinated nitroaromatic pollutant . This degradation process results in the conversion of 2,6-DCNP to 6-chlorohydroxyquinol , thereby reducing the environmental impact of this pollutant.
Action Environment
The action of 2,6-DCNP is influenced by environmental factors. For instance, the degradation process is affected by the presence of moisture . Additionally, 2,6-DCNP is commonly found in agriculturally impacted waters, such as paddy waters , indicating that its action and efficacy may be influenced by such environments.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-nitrophenol interacts with various enzymes and proteins. For instance, it has been reported that a Gram-negative bacterium, Cupriavidus sp. CNP-8, degrades this compound via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster was found to be involved in the catabolism of this compound .
Cellular Effects
It is known that this compound can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of this compound to BT via chloro-1,4-benzoquinone .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is known to be degraded by the bacterium Cupriavidus sp. CNP-8 via the 1,2,4-benzenetriol pathway .
Transport and Distribution
It is known that this compound is soluble in methanol , which suggests that it may be able to pass through cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloro-4-nitrophenol can be synthesized through the chlorination of p-nitrophenol. The process involves dissolving p-nitrophenol in ethanol and then adding it to concentrated hydrochloric acid. The mixture is cooled to below 5°C, and an aqueous solution of potassium chlorate is added under constant stirring, maintaining the temperature below 10°C. The resulting product is filtered, washed, and recrystallized from chloroform or ethanol to obtain pure this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process ensures high yield and purity by controlling reaction conditions meticulously and using efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The nitro group and chlorine atoms can be substituted under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products:
Substitution: Products depend on the substituent introduced.
Reduction: 2,6-Dichloro-4-aminophenol.
Oxidation: Quinones and other oxidized derivatives
Comparison with Similar Compounds
- 2,6-Difluoro-4-nitrophenol
- 4-Nitrophenol
- 2,6-Dichlorophenol
- 2,4-Dichloro-6-nitrophenol
Comparison: 2,6-Dichloro-4-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. For instance, the presence of two chlorine atoms and a nitro group in specific positions makes it a valuable intermediate in organic synthesis and a potent enzyme inhibitor compared to its analogs .
Properties
IUPAC Name |
2,6-dichloro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGFTWBZNPNIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060686 | |
Record name | Phenol, 2,6-dichloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-80-4 | |
Record name | 2,6-Dichloro-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dichloro-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DICHLORO-4-NITROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4123 | |
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Record name | Phenol, 2,6-dichloro-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phenol, 2,6-dichloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.604 | |
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Record name | 2,6-Dichloro-4-nitrophenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WLM45T7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2,6-Dichloro-4-nitrophenol?
A1: this compound acts as a potent and selective inhibitor of sulfotransferase enzymes [, , ]. This inhibition disrupts the sulfation pathway, a major conjugation reaction involved in the metabolism of numerous endogenous compounds and xenobiotics.
Q2: What are the downstream consequences of this compound-mediated sulfotransferase inhibition?
A2: Inhibition of sulfotransferase by DCNP leads to a decrease in the formation of sulfate conjugates of various compounds [, ]. This can lead to:
- Increased levels of the parent compound: As sulfation is inhibited, the parent compound's clearance may be reduced, potentially leading to higher systemic exposure [].
- Compensatory increase in other metabolic pathways: Alternative metabolic pathways, such as glucuronidation, may be upregulated to compensate for the reduced sulfation [, ].
- Altered pharmacological or toxicological effects: Depending on the substrate, altered ratios of sulfate conjugates to other metabolites can influence the overall pharmacological or toxicological profile [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C6H3Cl2NO3 and a molecular weight of 208.0 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, several studies have investigated the spectroscopic properties of DCNP:
- X-ray powder diffraction: Data has been collected, and the lattice parameters have been determined, revealing that DCNP crystallizes in the triclinic system [].
- Infrared (IR) spectroscopy: Studies on DCNP-amine complexes reveal broad absorptions, characteristic of hydrogen bonding interactions [].
- 35Cl Nuclear Quadrupole Resonance (NQR): Studies on DCNP complexes provide insights into charge distribution within hydrogen bonds [].
- UV-Vis Spectroscopy: Studies indicate the presence of ion pairs in the solid state of DCNP complexes [].
Q5: Does this compound possess any catalytic properties?
A5: this compound is primarily known for its inhibitory properties rather than its catalytic activity. It does not function as a catalyst in typical chemical reactions.
Q6: Have there been any computational studies on this compound?
A7: Yes, computational studies using density functional theory (DFT) have been conducted to analyze the structural modifications in DCNP complexes upon proton transfer [].
Q7: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound or related compounds?
A8: QSAR models have been developed for halogenated disinfection byproducts (DBPs), including DCNP, to predict developmental toxicity in marine polychaetes. These models incorporate physical-chemical descriptors like logP and pKa, as well as electronic descriptors like HOMO and LUMO energies [].
Q8: How do structural modifications of this compound impact its activity and selectivity?
A8:
- Halogen Substituents: The presence and position of chlorine atoms are crucial for DCNP's inhibitory activity against sulfotransferases []. Compounds with different halogen substitutions or positions exhibited varying degrees of inhibition.
- Nitro Group: The nitro group at the para position also plays a role in DCNP's activity []. Modifications to this group may influence its interaction with the sulfotransferase enzyme.
Q9: What are the strategies to improve the stability or bioavailability of this compound?
A9: While specific formulation strategies for DCNP are limited in the literature, general approaches to enhance stability and bioavailability of phenolic compounds include:
Q10: What are the safety considerations and regulations surrounding the handling and disposal of this compound?
A10: As a potentially hazardous chemical, DCNP should be handled and disposed of following appropriate safety regulations and guidelines.
A10: While DCNP has demonstrated valuable applications in probing biological pathways and understanding enzyme kinetics, information specifically addressing its pharmacokinetics/pharmacodynamics, efficacy as a therapeutic agent, resistance mechanisms, detailed toxicology, specific drug delivery strategies, and associated biomarkers is not extensively documented in the provided research.
Q11: What analytical techniques are employed to characterize and quantify this compound?
A11: Various analytical methods are used to study DCNP and its effects:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and quantify DCNP and its metabolites in biological samples [, , ].
- Radiolabeling Techniques: Radiolabeled DCNP, such as [3H]-DCNP, allows tracking of its metabolism and distribution in vivo [].
Q12: What is known about the environmental impact and degradation of this compound?
A13: DCNP has been identified as a potential marine pollutant, and its developmental toxicity to marine polychaetes has been investigated [].
Q13: Are there strategies for the degradation or removal of this compound from the environment?
A14: Research suggests that this compound can be removed from aqueous solutions using advanced oxidation processes like UV/HOCl treatment, which leads to its degradation and the formation of chlorinated byproducts [].
A13: The provided research primarily focuses on the biochemical and pharmacological aspects of DCNP. Information concerning its dissolution and solubility characteristics, analytical method validation details, specific quality control measures, immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, biocompatibility, potential alternatives or substitutes, recycling strategies, and available research infrastructure is not extensively addressed in the provided research.
Q14: What are some of the key milestones in the research on this compound?
A14: Research on DCNP has progressed alongside our understanding of sulfotransferase enzymes. Key milestones include:
- Identification as a sulfotransferase inhibitor: Early studies recognized DCNP's potent inhibitory effect on sulfotransferases, making it a valuable tool for studying sulfation pathways [, ].
- Elucidation of its role in xenobiotic metabolism: Research using DCNP has provided insights into the metabolism and potential toxicity of various compounds, including drugs and carcinogens [, ].
- Understanding the competition between sulfation and glucuronidation: DCNP has been instrumental in dissecting the interplay between sulfation and glucuronidation as competing metabolic pathways [, ].
Q15: How has research on this compound contributed to cross-disciplinary research?
A15: DCNP's unique properties have fostered collaborations across various disciplines:
- Biochemistry & Pharmacology: DCNP is routinely used in biochemical and pharmacological research to investigate sulfotransferase enzymes, their substrate specificity, and their role in drug metabolism [, , ].
- Toxicology: DCNP has been employed in toxicological studies to elucidate the metabolic activation pathways of carcinogens and assess the role of sulfation in chemical carcinogenesis [, ].
- Environmental Science: The identification of DCNP as a potential environmental pollutant has led to its investigation in ecotoxicological studies, assessing its impact on marine organisms [].
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